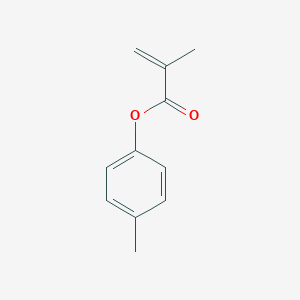

p-Tolyl methacrylate

Beschreibung

p-Tolyl methacrylate is a methacrylate ester monomer with a para-methylphenyl (p-tolyl) group attached to the methacrylic acid backbone. Its polymer, poly(p-tolyl methyl methacrylate) (PTMMA), was first synthesized via free radical polymerization using benzoyl peroxide as an initiator at 60°C . Key properties of PTMMA include:

- Glass transition temperature (Tg): 65°C

- Decomposition temperature: 205°C

- Solubility parameter: 8.69 (cal/cm³)^½

- Density: 1.12 g/cm³ .

The p-tolyl group introduces steric and electronic effects, influencing polymer chain packing and thermal stability. PTMMA's synthesis involves reacting sodium methacrylate with p-tolyl chloride, followed by polymerization .

Eigenschaften

CAS-Nummer |

14908-64-6 |

|---|---|

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

(4-methylphenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 |

InChI-Schlüssel |

AOUAMFARIYTDLK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C(=C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)OC(=O)C(=C)C |

Andere CAS-Nummern |

14908-64-6 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Poly(methyl methacrylate) (PMMA)

PMMA, a well-known methacrylate polymer, differs structurally by substituting the p-tolyl group with a methyl group. Key contrasts include:

| Property | PTMMA | PMMA | References |

|---|---|---|---|

| Tg (°C) | 65 | ~105 | |

| Decomposition (°C) | 205 | >200 | |

| Solubility Parameter | 8.69 (cal/cm³)^½ | ~9.1 (cal/cm³)^½ | |

| Applications | Under investigation | Optical devices, coatings |

Key Findings:

- PTMMA’s lower Tg suggests reduced rigidity compared to PMMA, limiting high-temperature applications.

- Similar decomposition temperatures (~200°C) indicate comparable thermal stability .

- PMMA’s higher solubility parameter (9.1 vs. 8.69) reflects stronger intermolecular forces due to its polar methyl ester group .

Methacrylic Acid Copolymers

Methacrylic acid copolymers (e.g., with methyl methacrylate) exhibit tunable properties due to acidic groups. For example:

- Methacrylic Acid/Methyl Methacrylate Copolymer (1:1): Used in controlled drug delivery due to pH-dependent solubility .

- Magnetite Nanoparticle Copolymers: Enhanced mechanical and thermal properties for industrial coatings .

| Property | PTMMA | Methacrylic Acid Copolymers | References |

|---|---|---|---|

| Functionality | Non-ionic | Ionic (acidic groups) | |

| Applications | Materials science | Drug delivery, coatings |

Key Findings:

Other p-Tolyl Esters

Smaller p-tolyl esters, such as p-tolyl isobutyrate and p-tolyl phenylacetate, are non-polymeric and used in fragrances or solvents .

| Property | PTMMA | p-Tolyl Isobutyrate | References |

|---|---|---|---|

| Molecular Weight | High (polymer) | Low (212.28 g/mol) | |

| Applications | Polymers | Flavoring agents |

Key Findings:

- p-Tolyl esters in non-polymeric forms lack the mechanical strength of PTMMA but serve niche roles in cosmetics and food industries .

Q & A

Q. What are the optimal synthesis methods for p-Tolyl methacrylate in laboratory settings?

this compound is typically synthesized via esterification of methacrylic acid with p-tolyl alcohol, using acid catalysts (e.g., sulfuric acid) under controlled conditions. Key steps include:

- Reaction optimization : Monitor reaction temperature (60–80°C) and stoichiometry to avoid side reactions like polymerization .

- Purification : Use column chromatography or recrystallization to isolate the monomer, followed by characterization via -NMR and FT-IR to confirm structure and purity .

- Inhibition of polymerization : Add stabilizers (e.g., hydroquinone) during synthesis and storage .

Q. How should researchers design experiments to characterize the thermal stability of this compound?

Thermal stability studies require:

- Differential Scanning Calorimetry (DSC) : Determine glass transition temperature () and decomposition onset. Use heating rates of 5–10°C/min under inert atmosphere .

- Thermogravimetric Analysis (TGA) : Quantify weight loss profiles to assess degradation kinetics. Cross-validate with dynamic mechanical analysis (DMA) for polymerized derivatives .

- Control experiments : Compare with structurally similar monomers (e.g., methyl methacrylate) to contextualize results .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Contradictions in spectroscopic data often arise from impurities or conformational isomers. Methodological solutions include:

- Multi-technique validation : Combine -NMR, DEPT, and HSQC to resolve ambiguities in peak assignments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out contaminants .

- Computational modeling : Use DFT calculations to predict vibrational (IR) and chemical shift (NMR) patterns for comparison with experimental data .

Q. What strategies are effective for elucidating the polymerization kinetics of this compound under varying initiator conditions?

Kinetic studies should integrate:

- Real-time monitoring : Employ in-situ techniques like FT-IR or Raman spectroscopy to track monomer conversion .

- Rate constant determination : Use the Mayo-Lewis equation to model copolymerization behavior with co-monomers .

- Initiator screening : Compare azo-initiators (e.g., AIBN) vs. peroxide systems, analyzing activation energies via Arrhenius plots .

- Gel Permeation Chromatography (GPC) : Correlate molecular weight distributions with initiator efficiency .

Q. How can researchers address discrepancies in reported reactivity ratios for this compound copolymer systems?

Reactivity ratio variations often stem from solvent polarity or temperature effects. Mitigation approaches:

- Systematic parameter control : Repeat experiments under identical solvent (e.g., toluene vs. DMF) and temperature conditions .

- Error analysis : Apply the Tidwell-Mortimer method to quantify uncertainties in Fineman-Ross or Kelen-Tüdős plots .

- Meta-analysis : Cross-reference data from peer-reviewed studies while prioritizing high-quality datasets with detailed experimental protocols .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound-based polymers?

- Detailed protocols : Document exact reagent ratios, purification steps, and instrument calibration parameters (e.g., NMR shimming) .

- Open data practices : Share raw spectra, chromatograms, and computational input files as supplementary materials .

- Peer validation : Collaborate with independent labs to replicate key findings, addressing batch-to-batch variability .

Q. How should researchers handle ethical considerations in publishing this compound toxicity data?

- Full disclosure : Report all observed adverse effects (e.g., skin irritation in handling) with mitigation strategies .

- Compliance with guidelines : Follow OECD protocols for acute toxicity testing and cite institutional review board approvals .

Literature and Data Sourcing

Q. What databases are most reliable for sourcing physicochemical properties of this compound?

Prioritize:

- NIST Chemistry WebBook : For spectral data and thermodynamic properties .

- Reaxys/Scifinder : For synthetic procedures and patent literature .

- Toxicology reports : IFRA Standards and RIFM assessments for safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.